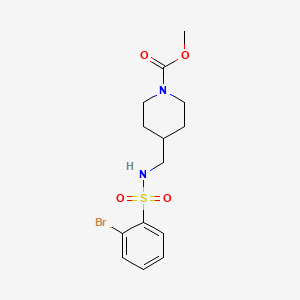
Methyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate” is unique and allows for diverse applications, ranging from drug development to organic synthesis.Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
“Methyl piperidine-4-carboxylate” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Scientific Research Applications
Bioorganic & Medicinal Chemistry
A series of novel (4-piperidin-1-yl)-phenyl sulfonamides, including derivatives related to "Methyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate," were synthesized and evaluated for their activity on the human beta(3)-adrenergic receptor. These compounds have shown potential as full agonists at the beta(3) receptor, indicating their significance in developing treatments for disorders associated with this receptor, such as metabolic diseases (Hu et al., 2001).
Tropical Journal of Pharmaceutical Research
Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted their promising anticancer properties. These compounds, including those related to "this compound," were synthesized and evaluated, showing significant anticancer activity, thereby contributing to the field of cancer treatment (Rehman et al., 2018).
Journal of Medicinal Chemistry
Substituted benzenesulfonamides, structurally related to "this compound," were studied for their potential as membrane-bound phospholipase A2 inhibitors. These compounds have been identified for their protective effects against myocardial infarction, showcasing their therapeutic relevance in cardiovascular diseases (Oinuma et al., 1991).
Medicinal Chemistry Research
A study on sulfonyl hydrazone compounds incorporating piperidine rings, akin to "this compound," emphasized their importance in medicinal chemistry due to their role in inhibiting lipid peroxidation and showing antioxidant capacity. These findings are crucial for developing new antioxidant agents (Karaman et al., 2016).
Bioorganic & Medicinal Chemistry
Investigations into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines revealed their dual role as selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. This research underscores the versatility of compounds related to "this compound" in addressing central nervous system disorders (Canale et al., 2016).
Mechanism of Action
Target of Action
Piperidine derivatives are often used in the development of pharmaceuticals and have a wide range of targets .
Mode of Action
Without specific information on “Methyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate”, it’s difficult to describe its exact mode of action. Many drugs work by binding to specific proteins or receptors in the body, altering their function and leading to therapeutic effects .
Biochemical Pathways
It’s likely that this compound, like other drugs, interacts with multiple pathways to exert its effects .
Pharmacokinetics
These properties can greatly affect a drug’s bioavailability and therapeutic effectiveness .
Result of Action
Without specific studies, it’s difficult to describe the molecular and cellular effects of “this compound”. The ultimate goal of any drug is to alter cellular function in a way that leads to therapeutic benefits .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The basic properties which are responsible for most of the mechanistic approach of piperine in various diseases are its ‘antioxidant, anti-inflammatory, anti-apoptotic, and bio-availability enhancing abilities’ that provide the initial framework in managing and alleviating severe disease conditions .
properties
IUPAC Name |
methyl 4-[[(2-bromophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-21-14(18)17-8-6-11(7-9-17)10-16-22(19,20)13-5-3-2-4-12(13)15/h2-5,11,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNLLWFTPSBFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


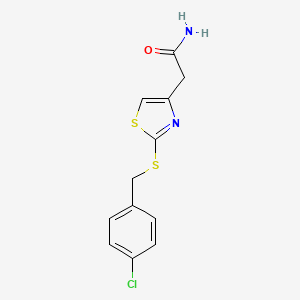
![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2724426.png)
![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2724427.png)
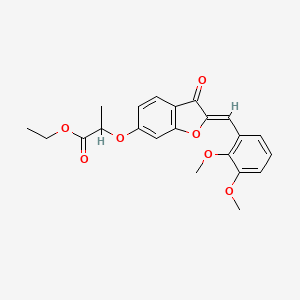
![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)isochroman-1-one](/img/structure/B2724429.png)

![N-[1-[(2-Bromophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide](/img/structure/B2724433.png)
![Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzoate](/img/structure/B2724434.png)
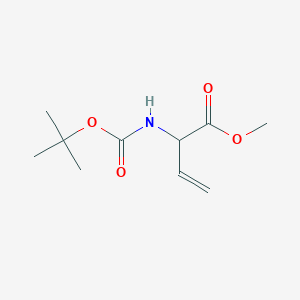

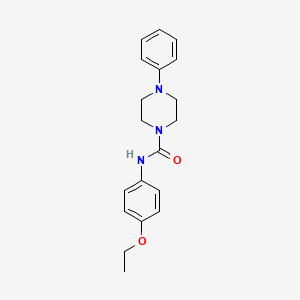

![2,6-dichloro-N-methyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2724441.png)